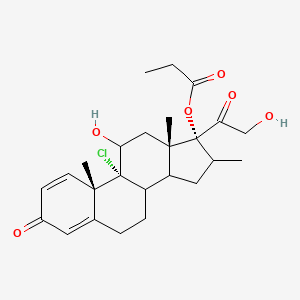
Beclomethasone-17-monopropionate;17-BMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclomethasone 17-Propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders. The compound is known for its efficacy in reducing inflammation and suppressing immune responses, making it a valuable therapeutic agent in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 17-Propionate involves multiple steps, starting from the basic steroid nucleusThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of Beclomethasone 17-Propionate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions: Beclomethasone 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Beclomethasone 17-Propionate, each with distinct pharmacological profiles .
Scientific Research Applications
Beclomethasone 17-Propionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: The compound is employed in research on cellular signaling pathways and gene expression regulation.
Medicine: Beclomethasone 17-Propionate is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Beclomethasone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
- Fluticasone Propionate
- Budesonide
- Mometasone Furoate
Comparison: Beclomethasone 17-Propionate is unique in its high affinity for glucocorticoid receptors and its rapid conversion to the active metabolite, Beclomethasone 17-Monopropionate. This rapid conversion enhances its anti-inflammatory effects while minimizing systemic side effects. Compared to similar compounds, Beclomethasone 17-Propionate has a favorable safety profile and is less likely to cause irritation when administered intranasally .
Properties
Molecular Formula |
C25H33ClO6 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI Key |
OHYGPBKGZGRQKT-BPARTCAISA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















